molecular formula C18H27FN2 B4934464 1-(3-fluorobenzyl)-4-(3-methylcyclohexyl)piperazine

1-(3-fluorobenzyl)-4-(3-methylcyclohexyl)piperazine

Cat. No. B4934464
M. Wt: 290.4 g/mol
InChI Key: WEUUGBGZAAIOQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-fluorobenzyl)-4-(3-methylcyclohexyl)piperazine, also known as MBZP, is a psychoactive drug that belongs to the class of piperazine derivatives. It is a stimulant that affects the central nervous system and is often used recreationally. However,

Mechanism of Action

The exact mechanism of action of 1-(3-fluorobenzyl)-4-(3-methylcyclohexyl)piperazine is not fully understood. However, it is thought to act as a dopamine reuptake inhibitor, which may contribute to its stimulant effects. It may also affect other neurotransmitters, such as norepinephrine and serotonin.
Biochemical and Physiological Effects:
1-(3-fluorobenzyl)-4-(3-methylcyclohexyl)piperazine has been shown to have a number of biochemical and physiological effects. It can increase heart rate and blood pressure, as well as cause changes in body temperature and metabolism. It may also affect mood, cognition, and behavior.

Advantages and Limitations for Lab Experiments

1-(3-fluorobenzyl)-4-(3-methylcyclohexyl)piperazine has several advantages for use in lab experiments. It is relatively easy to synthesize, and its effects are well-documented. However, it is important to note that 1-(3-fluorobenzyl)-4-(3-methylcyclohexyl)piperazine is a controlled substance and may require special permits or licenses to use in research. Additionally, its recreational use may make it difficult to obtain for research purposes.

Future Directions

There are several potential future directions for research on 1-(3-fluorobenzyl)-4-(3-methylcyclohexyl)piperazine. One area of interest is its potential use in the treatment of cardiovascular conditions. Another area of interest is its potential use as a cognitive enhancer or nootropic. Additionally, further research is needed to fully understand the mechanism of action of 1-(3-fluorobenzyl)-4-(3-methylcyclohexyl)piperazine and its effects on the brain and body.
In conclusion, 1-(3-fluorobenzyl)-4-(3-methylcyclohexyl)piperazine, or 1-(3-fluorobenzyl)-4-(3-methylcyclohexyl)piperazine, is a psychoactive drug that has been used in scientific research to study its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. While it has several advantages for use in lab experiments, it is important to note that it is a controlled substance and may require special permits or licenses to use in research. There are several potential future directions for research on 1-(3-fluorobenzyl)-4-(3-methylcyclohexyl)piperazine, including its potential use in the treatment of cardiovascular conditions and as a cognitive enhancer or nootropic.

Synthesis Methods

1-(3-fluorobenzyl)-4-(3-methylcyclohexyl)piperazine can be synthesized through a variety of methods, including the reduction of 1-(3-fluorobenzyl)-4-(3-methylcyclohexyl)piperazin-2-one with sodium borohydride or the reaction of 1-(3-fluorobenzyl)piperazine with 3-methylcyclohexanone in the presence of a reducing agent. The synthesis of 1-(3-fluorobenzyl)-4-(3-methylcyclohexyl)piperazine is relatively simple and can be done using standard laboratory equipment.

Scientific Research Applications

1-(3-fluorobenzyl)-4-(3-methylcyclohexyl)piperazine has been used in scientific research to study its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. One study found that 1-(3-fluorobenzyl)-4-(3-methylcyclohexyl)piperazine acts as a dopamine reuptake inhibitor, which may contribute to its stimulant effects. Another study found that 1-(3-fluorobenzyl)-4-(3-methylcyclohexyl)piperazine can increase heart rate and blood pressure, which may make it useful in the treatment of certain cardiovascular conditions.

properties

IUPAC Name

1-[(3-fluorophenyl)methyl]-4-(3-methylcyclohexyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27FN2/c1-15-4-2-7-18(12-15)21-10-8-20(9-11-21)14-16-5-3-6-17(19)13-16/h3,5-6,13,15,18H,2,4,7-12,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEUUGBGZAAIOQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(C1)N2CCN(CC2)CC3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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